molecular formula C11H13NO3 B8676145 3-(2-Methyl-allyloxy)-4-nitrotoluene

3-(2-Methyl-allyloxy)-4-nitrotoluene

Cat. No.: B8676145
M. Wt: 207.23 g/mol
InChI Key: LQFVNOPCORKJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-allyloxy)-4-nitrotoluene is a nitroaromatic compound structurally derived from 4-nitrotoluene, featuring a 2-methyl-allyloxy substituent at the 3-position of the benzene ring. This substitution introduces steric and electronic effects that distinguish it from simpler nitroaromatics like 2-, 3-, and 4-nitrotoluene.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-methyl-2-(2-methylprop-2-enoxy)-1-nitrobenzene

InChI

InChI=1S/C11H13NO3/c1-8(2)7-15-11-6-9(3)4-5-10(11)12(13)14/h4-6H,1,7H2,2-3H3

InChI Key

LQFVNOPCORKJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Hydrogenation Rates and Catalyst Effects

Compound Initial Rate (mol(H₂)·s⁻¹·kg⁻¹(Ni)) Catalyst Stability with Na₂S
4-Nitrotoluene 0.15 Increased
MADE (likely target) 0.22 Decreased

Thermochemical Properties

Thermochemical data for nitrotoluene isomers show that 4-nitrotoluene has a sublimation enthalpy of 72.3 kJ/mol, slightly higher than 3-nitrotoluene (70.1 kJ/mol) . The allyloxy group in this compound is expected to increase molecular weight and polarizability, raising sublimation and vaporization enthalpies compared to 4-nitrotoluene. Computational benchmarks for nitroaromatics highlight the importance of substituent position and size in determining thermodynamic stability .

Biodegradation Pathways

Microbial degradation of 4-nitrotoluene proceeds via dioxygenase-catalyzed ring hydroxylation, leading to nitro group elimination . Diaphorobacter sp. strain DS1 efficiently degrades 4-nitrotoluene via oxidative pathways, whereas 3-nitrotoluene requires distinct enzymes . The allyloxy substituent in the target compound may hinder enzymatic access, slowing biodegradation compared to 4-nitrotoluene. Notably, Pseudomonas sp. strain TW3 evolves specialized pathways for 4-nitrotoluene catabolism, suggesting that structural modifications necessitate microbial adaptation .

Dissociation Dynamics and Reaction Mechanisms

Ultrafast dissociation studies of 3- and 4-nitrotoluene radical cations reveal coherent vibrational lifetimes (~200 fs) and distinct oscillation periods (470 fs for 4-nitrotoluene vs. 216 fs for 3-nitrotoluene) due to differing NO₂ torsional modes . For this compound, the bulky allyloxy group may introduce additional vibrational modes, prolonging dissociation times. Theoretical models predict that substituents alter C–NO₂ bond homolysis energy barriers, with meta-substituted derivatives showing higher stability than para-substituted ones .

Table 2: Dissociation Dynamics of Nitrotoluene Derivatives

Compound Oscillation Period (fs) Dominant Vibrational Mode
4-Nitrotoluene 470 NO₂ torsion
3-Nitrotoluene 216 In-plane NO₂-CH₃ bending
Target Compound Predicted: 500–600 Combined NO₂ torsion + allyloxy

Q & A

Q. What is the synthetic route for 3-(2-Methyl-allyloxy)-4-nitrotoluene, and how are intermediates validated?

Methodology :

  • Step 1 : Nitration of toluene using HNO₃/H₂SO₄ to yield 4-nitrotoluene (major product) .
  • Step 2 : Allylation of 4-nitrotoluene with 2-methylallyl bromide under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the allyloxy group .
  • Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate). Confirm intermediates using GC-MS (e.g., m/z peaks for nitro and allyloxy groups) and ¹H NMR (e.g., aromatic protons at δ 7.5–8.0 ppm, allyl protons at δ 5.0–5.5 ppm) .

Q. Which analytical techniques are optimal for quantifying this compound in environmental matrices?

Methodology :

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with electron ionization (70 eV). Quantify via selected ion monitoring (SIM) for m/z 137 (nitrotoluene fragment) and 91 (allyl fragment) .
  • HPLC-UV : C18 column, mobile phase = acetonitrile/water (70:30), λ = 254 nm. Pre-concentrate using solvent sublation for trace detection (<1 ppb) .
  • Electrochemical Analysis : Employ EAI-CE-MS for simultaneous detection of parent compound and reduction products (e.g., nitroso or hydroxylamine derivatives) .

Q. What are the primary microbial degradation pathways for this compound?

Methodology :

  • Aerobic Degradation : Pseudomonas spp. oxidize the nitro group via sequential dehydrogenation (e.g., 4-nitrobenzyl alcohol → 4-nitrobenzaldehyde → 4-nitrobenzoate) .
  • Anaerobic Reduction : Gut microbiota (e.g., Clostridium) reduce nitro groups to amines, detectable via LC-MS/MS .
  • Enzyme Assays : Test cell-free extracts for NAD⁺-dependent dehydrogenases or protocatechuate dioxygenases .

Advanced Research Questions

Q. How do computational models predict the regioselectivity of allylation in 4-nitrotoluene derivatives?

Methodology :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states. Exact exchange terms improve accuracy for nitroaromatic systems .
  • Reactivity Analysis : Compare Fukui indices for electrophilic attack at ortho/meta/para positions. Nitro groups direct allylation to the para position via resonance stabilization .
  • Validation : Cross-check with experimental yields (e.g., 75% para-substitution vs. 15% meta in allylation reactions) .

Q. What enzymatic mechanisms drive the biodegradation of this compound?

Methodology :

  • Gene Cloning : Amplify putative nitroreductase genes (e.g., nbaA, nbaC) from Mycobacterium sp. HL 4-NT-1 .
  • Kinetic Studies : Measure KmK_m and VmaxV_{max} for 4-nitrobenzyl alcohol dehydrogenase using NAD⁺-coupled assays (λ = 340 nm) .
  • Inhibitor Profiling : Test activity with p-chloromercuribenzoate (thiol inhibitor) to confirm cysteine dependence .

Q. How can contradictory data on oxidation products (e.g., aldehyde vs. acid) be resolved?

Methodology :

  • Condition Optimization : Vary oxidants (KMnO₄ vs. K₂Cr₂O₇) and pH. Acidic K₂Cr₂O₇/H₂SO₄ favors 4-nitrobenzoic acid (95% yield), while milder CrO₃ yields aldehyde intermediates .
  • In Situ Monitoring : Use Raman spectroscopy to track C=O formation (1700–1750 cm⁻¹) during oxidation .
  • Byproduct Analysis : Identify dinitro derivatives (e.g., 4,4’-dinitrobibenzyl) via HRMS and X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.